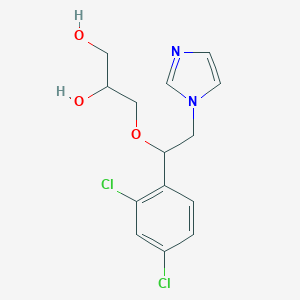

N-(5-溴-2-甲基苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to N-(5-Bromo-2-methylphenyl)acetamide often involves multiple steps including acetylation, halogenation, and nucleophilic substitution reactions. For example, the preparation of related acetamide derivatives typically starts from corresponding anilines or phenols, followed by reactions with acyl chlorides or anhydrides to introduce the acetamide functionality (Ghazzali et al., 2012).

Molecular Structure Analysis

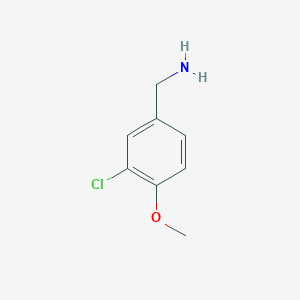

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can significantly influence the compound's electronic properties and intermolecular interactions. Studies involving X-ray crystallography and spectroscopic methods provide detailed insights into the geometrical parameters, conformational preferences, and non-covalent interactions stabilizing the crystal structures of these compounds (Moreno-Fuquen et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. Their chemical behavior is often influenced by the nature of substituents on the aromatic ring, which can either withdraw or donate electrons, thus affecting the reactivity of the acetamide group. For instance, halogenated phenyl acetamides may undergo further functionalization or coupling reactions facilitated by the presence of the halogen atom (Bhagyasree et al., 2013).

Physical Properties Analysis

The physical properties of N-(5-Bromo-2-methylphenyl)acetamide, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the bromine atom and the acetamide group contributes to the compound's polarity, potentially affecting its solubility in organic solvents and water. Similarly, related compounds exhibit specific physical characteristics that can be correlated with their molecular structure (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including N-(5-Bromo-2-methylphenyl)acetamide, are influenced by the electronic effects of substituents on the aromatic ring. For example, electron-donating groups may increase the nucleophilicity of the nitrogen atom in the acetamide group, whereas electron-withdrawing groups like bromine may enhance its electrophilic character. These effects can influence the compound's reactivity in various chemical reactions (Gul et al., 2017).

科学研究应用

乙酰胺衍生物的生物学和环境影响

关于乙酰胺衍生物的研究,包括它们的生物效应和环境影响,为理解N-(5-溴-2-甲基苯基)乙酰胺的潜在应用提供了基础。例如,关于各种乙酰胺衍生物毒理学的综述突出了继续商业重要性和暴露于这类化学品的生物学后果,建议在研究的每个部分中单独考虑每种化学品的数据,包括乙酰胺衍生物(Kennedy, 2001)。

用于环境修复的先进氧化过程

通过先进氧化过程(AOPs)降解乙酰胺衍生物对乙酰氨基酚进行了审查,总结了用于处理水性介质中乙酰氨基酚的AOP系统的最新技术。这包括对降解过程的动力学、机制和副产物的见解。该审查可能为研究N-(5-溴-2-甲基苯基)乙酰胺的环境行为和修复潜力提供方法论上的类比(Qutob et al., 2022)。

药理学和毒理学方面

了解乙酰胺衍生物的药理学和毒理学特征也可以为N-(5-溴-2-甲基苯基)乙酰胺的研究提供信息。例如,乙酰氨基酚的肝毒性和相关死亡案例提供了关于代谢途径、有毒代谢物和潜在治疗干预措施的见解,这些在考虑乙酰胺衍生物的安全性和治疗潜力时可能是适用的(Tittarelli et al., 2017)。

属性

IUPAC Name |

N-(5-bromo-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSKOFDCUTVQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557771 | |

| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromo-2-methylphenyl)acetamide | |

CAS RN |

116436-10-3 | |

| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116436-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)

![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)